molecular formula C7H6O4S B348496 Mono methylthiophene dicarboxylic acid

Mono methylthiophene dicarboxylic acid

Cat. No.: B348496
M. Wt: 186.19g/mol
InChI Key: SWLJSZZPQRJQES-UHFFFAOYSA-N
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Description

Mono methylthiophene dicarboxylic acid (MMTDA) is a monoester derivative of 2,5-thiophenedicarboxylic acid, with the molecular formula C₇H₆O₄S . Its structure consists of a thiophene ring substituted with a carboxylic acid group (-COOH) and a methoxycarbonyl ester group (-COOCH₃). Both substituents are nearly coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6°, respectively. This planarity facilitates intermolecular interactions, such as classical O—H⋯O hydrogen bonds, which stabilize the crystal structure into centrosymmetric dimers .

MMTDA’s synthesis typically involves esterification of 2,5-thiophenedicarboxylic acid, retaining one free carboxylic acid group.

Properties

Molecular Formula

C7H6O4S

Molecular Weight

186.19g/mol

IUPAC Name

4-methylthiophene-2,3-dicarboxylic acid

InChI

InChI=1S/C7H6O4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2H,1H3,(H,8,9)(H,10,11)

InChI Key

SWLJSZZPQRJQES-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1C(=O)O)C(=O)O

Canonical SMILES

CC1=CSC(=C1C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Dicarboxylic Acid Compounds

Structural and Functional Comparisons

The table below compares MMTDA with structurally related dicarboxylic acids:

Compound Molecular Formula Key Structural Features Notable Properties/Applications Research Findings
MMTDA C₇H₆O₄S Thiophene ring with -COOH and -COOCH₃ Hydrogen-bonded dimers; planar structure Forms stable crystals via O—H⋯O bonds
3,4-Furandicarboxylic Acid C₆H₄O₅ Furan ring with two -COOH groups Bioplastic precursor (e.g., PEF) Exhibits positive primary deuterium isotope effects in monoanions
1,2-Benzene Dicarboxylic Acid C₈H₆O₄ Benzene ring with two -COOH groups Antimicrobial activity Disrupts bacterial cell membranes
trans,trans-Muconic Acid C₆H₆O₄ Conjugated diene with two -COOH groups Biodegradable polymer precursor Efficiently methylated by FtpM enzyme
Terephthalaldehyde Dicarboxylic Acid C₁₀H₈O₄ Benzene ring with aldehyde and -COOH groups High electrophilicity (ω = 5.42 eV) Reacts preferentially in nucleophilic substitutions

Reactivity and Functionalization

  • Hydrogen Bonding : MMTDA’s hydrogen-bonding propensity is comparable to 3,4-furandicarboxylic acid, both forming stable intermolecular networks. However, MMTDA’s ester group reduces acidity compared to fully deprotonated dicarboxylates .
  • Enzymatic Methylation : Unlike trans,trans-muconic acid, which undergoes dual methylation by FtpM methyltransferase at pH 5.5–6.0, MMTDA’s ester group may hinder full methylation, limiting its use in biocatalytic cascades .
  • Electrophilicity : Terephthalaldehyde dicarboxylic acid (ω = 5.42 eV) surpasses MMTDA in electrophilic reactivity, making it more reactive in nucleophilic aromatic substitutions .

Key Research Findings and Gaps

Biocatalysis Potential: Dicarboxylic acids like trans,trans-muconic acid are superior substrates for enzymatic methylation compared to monocarboxylic acids . MMTDA’s compatibility with such systems remains unexplored.

Electron-Withdrawing Effects : The thiophene ring in MMTDA enhances electron delocalization, but its impact on redox behavior or catalytic applications requires further study.

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